molecular formula C14H19N3O B4414444 N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide

N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No. B4414444
M. Wt: 245.32 g/mol
InChI Key: XXRBPLRBMARQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide, also known as EBIO, is a small molecule that has gained significant attention in the scientific community due to its ability to activate various ion channels and transporters. This compound has been extensively studied for its potential applications in various research areas, including neuroscience, cardiovascular research, and cancer research.

Mechanism of Action

N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide activates the calcium-activated potassium channel by binding to a specific site on the channel. This leads to the opening of the channel, which allows potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, leading to a decrease in cellular excitability and a decrease in calcium influx. The downstream effects of this activation vary depending on the cell type and the specific calcium-activated potassium channel that is activated.
Biochemical and Physiological Effects:
The activation of the calcium-activated potassium channel by this compound leads to various biochemical and physiological effects. These include vasodilation, a decrease in blood pressure, a decrease in neuronal excitability, and the induction of apoptosis in cancer cells. However, the specific effects vary depending on the cell type and the specific calcium-activated potassium channel that is activated.

Advantages and Limitations for Lab Experiments

N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its potential applications in various research areas. However, there are also limitations to its use. This compound is a non-specific activator of the calcium-activated potassium channel, and its effects can vary depending on the cell type and the specific channel that is activated. Additionally, the concentration of this compound required to activate the channel can vary, and high concentrations of this compound can have off-target effects.

Future Directions

There are several future directions for research on N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide. One area of interest is the development of more specific activators of the calcium-activated potassium channel, which would allow for more targeted effects and fewer off-target effects. Another area of interest is the investigation of the downstream effects of calcium-activated potassium channel activation in different cell types and under different conditions. Additionally, the potential therapeutic applications of this compound in various diseases, including neurological disorders, cardiovascular diseases, and cancer, continue to be an area of active research.

Scientific Research Applications

N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide has been extensively studied for its potential applications in various research areas. In neuroscience, this compound has been shown to activate the calcium-activated potassium channel, which is involved in regulating neuronal excitability and synaptic transmission. This has led to the investigation of this compound as a potential therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
In cardiovascular research, this compound has been shown to activate the calcium-activated potassium channel in smooth muscle cells, leading to vasodilation and a decrease in blood pressure. This has led to the investigation of this compound as a potential therapeutic agent for hypertension and other cardiovascular diseases.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by activating the calcium-activated potassium channel, which leads to the induction of apoptosis. This has led to the investigation of this compound as a potential therapeutic agent for various types of cancer.

properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-13(18)15-10(3)14-16-11-8-6-7-9-12(11)17(14)5-2/h6-10H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRBPLRBMARQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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